1H-Thiazolo[4,5-E][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Thiazolo[4,5-E][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its fused ring structure, which includes both thiazole and thiadiazine moieties. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thiazolo[4,5-E][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of mild reaction conditions and readily available starting materials further supports the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Thiazolo[4,5-E][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at positions adjacent to the nitrogen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
1H-Thiazolo[4,5-E][1,3,4]thiadiazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Thiazolo[4,5-E][1,3,4]thiadiazine involves its interaction with various molecular targets. The compound’s ability to form hydrogen bonds and interact with specific receptors makes it a potent pharmacophore. For instance, its inhibitory effects on enzymes like carbonic anhydrase and cholinesterase are attributed to its ability to bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness: 1H-Thiazolo[4,5-E][1,3,4]thiadiazine stands out due to its specific ring fusion pattern and the presence of both thiazole and thiadiazine moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile scaffold for drug design and development .
Properties
CAS No. |
958879-95-3 |
---|---|
Molecular Formula |
C4H3N3S2 |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
1H-[1,3]thiazolo[4,5-e][1,3,4]thiadiazine |
InChI |
InChI=1S/C4H3N3S2/c1-5-3-4(8-1)9-2-6-7-3/h1-2,7H |
InChI Key |
GKCTTWSEKIAINX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)SC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.